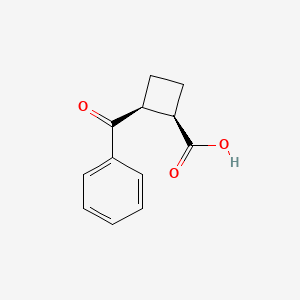

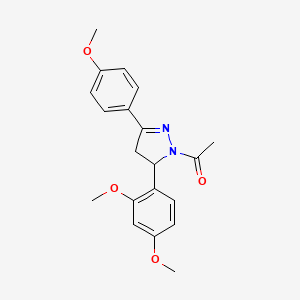

![molecular formula C16H17N5OS2 B2960981 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 886928-10-5](/img/structure/B2960981.png)

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include a thiophene ring, an amine group, a triazole ring, and an acetamide group . These groups are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene and triazole rings are likely to contribute to the compound’s aromaticity and stability . The amine and acetamide groups could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, amines can participate in condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing thiophene rings are often aromatic and relatively stable . The presence of an amine group could make the compound basic, while the acetamide group could participate in hydrogen bonding .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on derivatives similar to the compound , focusing on their synthesis and evaluation for antimicrobial properties, reveals the potential for these compounds to act as effective agents against bacterial and fungal infections. These derivatives have been synthesized and tested in vitro for their antibacterial and antifungal activities, showing promising results against various strains. The compounds' structures were confirmed through various spectroscopic methods, underscoring the importance of specific substitutions and molecular configurations for their biological activity (Mahyavanshi, Parmar, & Mahato, 2011; Baviskar, Khadabadi, & Deore, 2013).

Antitumor and Anticancer Properties

Research into the antitumor activities of related compounds highlights their potential in cancer treatment. Specific derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity in vitro. These compounds have shown considerable anticancer activity against several cancer cell lines, suggesting the value of further investigation into similar compounds for therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

The synthesis and evaluation of certain pyrolin derivatives, which share a core structural motif with the compound , have demonstrated significant antiexudative properties. These findings indicate the broader potential of such compounds in treating conditions associated with oxidative stress and inflammation (Chalenko et al., 2019).

CNS Depressant Activity

A study on Schiff bases of a compound structurally related to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide explored their potential as CNS depressants. This research underlines the compound's utility in developing treatments for nervous system disorders, showcasing the synthesis, characterization, and CNS depressant activity of these Schiff bases (Bhattacharjee, Saravanan, & Mohan, 2011).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit 5-lipoxygenase (5-lox), an enzyme involved in the biosynthesis of leukotrienes .

Mode of Action

It is suggested that the compound may bind to the active site of the 5-lox enzyme, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes . This interaction could result in the inhibition of leukotriene production, which plays a role in inflammatory responses.

Biochemical Pathways

The compound likely affects the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . Leukotrienes are lipid mediators of inflammation, and their overproduction can lead to pathological conditions such as asthma and allergic reactions. By inhibiting 5-LOX, the compound could potentially reduce inflammation and alleviate symptoms associated with these conditions.

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents but insoluble in water . This suggests that the compound may have good absorption and distribution characteristics but may require specific delivery methods to improve its solubility in biological systems.

Result of Action

The potential inhibition of 5-lox could lead to a decrease in leukotriene production, which could in turn reduce inflammation and alleviate symptoms associated with conditions like asthma and allergies .

properties

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWNFSARBIPKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

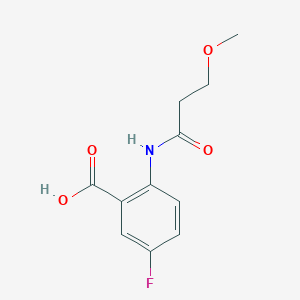

![(E)-4-(Dimethylamino)-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-enamide](/img/structure/B2960899.png)

![4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2960902.png)

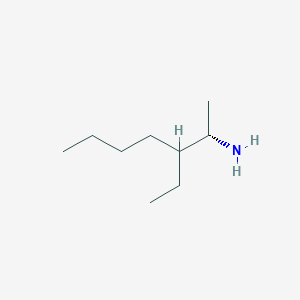

![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

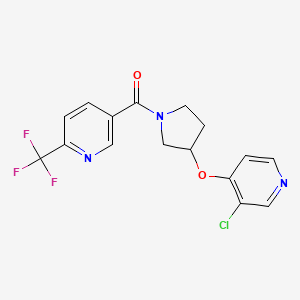

![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)

![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)